Synonyms for 2-Methyloxolane-2-carbohydrazide in organic chemistry
Synonyms for 2-Methyloxolane-2-carbohydrazide in organic chemistry
An In-depth Technical Guide to the Nomenclature and Synthetic Strategy of 2-Methyloxolane-2-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxolane-2-carbohydrazide, a heterocyclic organic compound of interest to researchers and professionals in drug development and synthetic chemistry. The document elucidates the compound's nomenclature, including its primary name, IUPAC designation, and key synonyms, while detailing its structural identifiers such as CAS Number. A core focus is placed on its chemical properties, derived from the unique combination of a 2-methyloxolane ring and a carbohydrazide functional group. This guide proposes a robust synthetic protocol for its preparation from its corresponding ester precursor, grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a versatile building block, drawing from the known pharmacological importance of the carbohydrazide scaffold and the advantageous "green" characteristics of the 2-methyloxolane moiety.
Chemical Identity and Nomenclature
Accurate identification and consistent naming are critical in chemical research and development. 2-Methyloxolane-2-carbohydrazide is identified by a primary name, a systematic IUPAC name, and several synonyms that reflect its structural features.
Primary and IUPAC Names
The most commonly used name for this compound is 2-Methyloxolane-2-carbohydrazide .
The systematic name, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 2-Methyltetrahydrofuran-2-carbohydrazide . The term "oxolane" is the official Hantzsch-Widman name for a five-membered saturated ring containing one oxygen atom, while "tetrahydrofuran" is the more traditional and widely recognized name for the same heterocycle. Both are chemically correct and used interchangeably in the literature.
Synonyms and Identifiers
The primary synonym is derived from the alternative naming of the heterocyclic ring:
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2-Methyltetrahydrofuran-2-carbohydrazide
For precise identification and database retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 1345840-81-4 | American Elements, BLD Pharm[1][2] |
| Chemical Formula | C₆H₁₂N₂O₂ | American Elements[1] |
| PubChem CID | 80182360 | American Elements[1] |
| MDL Number | MFCD23847070 | American Elements[1] |
The core structure, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), is a well-documented and widely used chemical, often employed as a bio-based "green" solvent alternative to tetrahydrofuran (THF).[3][4][5][6][7] Its CAS number is 96-47-9.[4][8][9][10][11][12][13] Understanding the properties of this parent ring is essential for predicting the behavior of its derivatives.
Proposed Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 2-Methyloxolane-2-carbohydrazide is not widely published, its preparation can be confidently achieved via a standard and reliable organic transformation: the hydrazinolysis of a corresponding ester.
Synthetic Precursor
The logical precursor for this synthesis is methyl 2-methyloxolane-2-carboxylate (CAS Number: 1218915-91-3).[14][15] This ester contains the required carbon skeleton and can be readily converted to the target carbohydrazide.
Experimental Protocol: Hydrazinolysis of Methyl 2-methyloxolane-2-carboxylate
This protocol is based on the well-established reaction between esters and hydrazine hydrate to form carbohydrazides, a method frequently employed in the synthesis of pharmaceutical intermediates.[16][17]
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyloxolane-2-carboxylate (1.0 equivalent).
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Solvent Addition: Add a suitable alcohol solvent, such as ethanol or methanol, to dissolve the ester.
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Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O), typically in a molar excess (2.0 to 5.0 equivalents), to the solution. The excess hydrazine drives the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.
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Work-up and Isolation:
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Upon completion, cool the reaction mixture to room temperature.
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Reduce the solvent volume under vacuum using a rotary evaporator.
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The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether or ethanol/water) to yield pure 2-Methyloxolane-2-carbohydrazide.[16]
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Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the methoxide leaving group to form the stable carbohydrazide product.
Caption: Structure-application relationship of the target molecule.
Anticipated Spectroscopic Properties
While experimental data requires acquisition, the spectroscopic characteristics of 2-Methyloxolane-2-carbohydrazide can be predicted based on its structure. [18]
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¹H NMR: Key signals would include a singlet for the C2-methyl group, multiplets for the diastereotopic protons on the oxolane ring, and broad singlets for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.
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¹³C NMR: Expected signals would correspond to the quaternary C2 carbon, the methyl carbon, the carbons of the oxolane ring (with C5 adjacent to the oxygen being the most deshielded), and a signal for the carbonyl carbon (C=O) in the range of 165-175 ppm.
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IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (typically two bands for the -NH₂ group) around 3200-3400 cm⁻¹, C-H stretching just below 3000 cm⁻¹, a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹, and a C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹. [18]
Conclusion
2-Methyloxolane-2-carbohydrazide is a distinct chemical entity with significant potential as a building block in modern organic and medicinal chemistry. While "2-Methyltetrahydrofuran-2-carbohydrazide" stands as its primary synonym, its unique CAS number (1345840-81-4) ensures unambiguous identification. Its synthesis is straightforward via the hydrazinolysis of its methyl ester precursor. The convergence of a pharmacologically relevant carbohydrazide moiety with a bio-based, property-enhancing 2-methyloxolane ring makes this compound a compelling target for the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for researchers to confidently identify, synthesize, and explore the applications of this versatile molecule.
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